1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a fluorinated organic compound It is characterized by the presence of difluoromethyl and trifluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride.
Introduction of Difluoromethyl and Trifluoroethyl Groups: The difluoromethyl and trifluoroethyl groups are introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1-(Difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific combination of difluoromethyl and trifluoroethyl groups attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10F5N5 |
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Molecular Weight |
295.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10F5N5/c11-9(12)20-2-1-8(18-20)16-3-7-4-17-19(5-7)6-10(13,14)15/h1-2,4-5,9H,3,6H2,(H,16,18) |
InChI Key |
QVAGETQNWCLOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CN(N=C2)CC(F)(F)F)C(F)F |
Origin of Product |
United States |
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